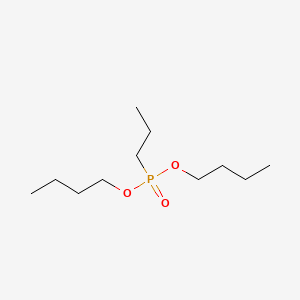

Dibutyl propylphosphonate

Description

Overview of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus atom, are a diverse and significant class of substances in chemical research. wikipedia.org Their applications are wide-ranging, finding use as pesticides, herbicides, flame retardants, and important reagents in organic synthesis. frontiersin.orgnih.gov The field of organophosphorus chemistry investigates the synthesis, structure, and reactivity of these compounds, which are broadly classified based on the oxidation state of the phosphorus atom, most commonly phosphorus(V) and phosphorus(III). wikipedia.org The unique properties of the phosphorus-carbon bond and the phosphoryl (P=O) group contribute to the varied functionalities and applications of these compounds. taylorandfrancis.comatamanchemicals.com

Classification and Structural Features of Phosphonates

Phosphonates are a specific class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms, with the general formula R-PO(OR')₂. wikipedia.org This structure includes a stable carbon-phosphorus (C-P) bond and a phosphoryl group. The phosphorus center in phosphonates is tetrahedral. wikipedia.org

Phosphonates can be categorized based on the nature of the organic groups attached. Dialkylalkyl phosphonates, such as dibutyl propylphosphonate, feature an alkyl group directly bonded to the phosphorus atom and two alkoxy groups. Variations in these alkyl chains influence the physical and chemical properties of the compound.

Historical Context of Dialkylalkyl Phosphonates in Advanced Materials and Separations

The synthesis of organophosphorus compounds dates back to the 19th century, with significant advancements in their application occurring in the 20th century. mdpi.com Dialkylalkyl phosphonates have been investigated for their utility in various advanced material and separation applications. Their unique coordination and extraction properties make them suitable for use in solvent extraction processes, particularly in the separation of metals. For instance, dibutyl butylphosphonate has been studied for its ability to extract uranium from phosphoric acid. sigmaaldrich.com

Significance and Current Research Trajectories for Dibutyl Propylphosphonate within Organophosphorus Chemistry

Dibutyl propylphosphonate (DBPP) is an organophosphorus compound with the chemical formula C₁₁H₂₅O₃P. nih.gov It belongs to the family of dialkylalkyl phosphonates and is a subject of interest in various research domains. Current research on DBPP and related compounds often focuses on their application as extractants in hydrometallurgy and in the development of advanced materials. For example, DBPP has been investigated for its potential use in polymer inclusion membranes for the separation of heavy metals.

Structure

3D Structure

Properties

IUPAC Name |

1-[butoxy(propyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMIEFHVASVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196782 | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4628-12-0 | |

| Record name | Dibutyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl propylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, propyl-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl propylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C724UGU5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dibutyl Propylphosphonate

Established Synthetic Pathways: Michaelis-Becker Reaction and its Variants

The Michaelis-Becker and Michaelis-Arbuzov reactions are cornerstone methods for the formation of the carbon-phosphorus bond in phosphonates.

A common route for synthesizing dibutyl propylphosphonate is through the reaction of dibutyl hydrogen phosphite (B83602) with propyl bromide. This is a classic example of the Michaelis-Becker reaction, where a deprotonated dialkyl phosphite acts as a nucleophile to displace a halide from an alkyl halide. Another established method involves the esterification of propylphosphonic acid with butanol, often facilitated by acid catalysts.

The Michaelis-Arbuzov reaction offers an alternative pathway, involving the reaction of a trialkyl phosphite, such as tri-n-butyl phosphite, with a propyl halide. This reaction proceeds through a phosphonium (B103445) salt intermediate which then rearranges to the final phosphonate (B1237965) product. nih.gov

A less common but viable route is the reaction of propylphosphonic dichloride with butanol. This method involves the sequential substitution of the chloride atoms with butoxy groups.

Reaction Conditions and Parameter Optimization for Yield and Selectivity

The efficiency and selectivity of dibutyl propylphosphonate synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing yield and minimizing the formation of byproducts.

For the Michaelis-Becker reaction, the choice of base, solvent, temperature, and stoichiometry of reactants are critical. Strong bases are typically required to deprotonate the dialkyl phosphite. The reaction temperature can influence the rate of reaction and the potential for side reactions.

In the Michaelis-Arbuzov reaction, temperature is a key parameter. While the reaction is often carried out at elevated temperatures (commonly between 120°C and 160°C), higher temperatures can sometimes lead to side reactions, although in some cases, they are necessary to favor the desired Arbuzov product over competing pathways like the Perkow reaction. wikipedia.org The choice of solvent can also play a significant role, with coordinating solvents sometimes being necessary to facilitate the reaction. scispace.com

The following table summarizes typical reaction conditions for the synthesis of dialkyl alkylphosphonates, which are analogous to dibutyl propylphosphonate.

| Parameter | Michaelis-Becker Reaction | Michaelis-Arbuzov Reaction | Esterification of Phosphonic Acid |

| Reactants | Dibutyl hydrogen phosphite, Propyl halide | Tributyl phosphite, Propyl halide | Propylphosphonic acid, Butanol |

| Catalyst/Base | Sodium metal, Sodium hydroxide (B78521) | Often none, can be catalyzed by Lewis acids | Sulfuric acid, p-toluenesulfonic acid |

| Solvent | Heptane, Dioxane | Often neat, or high-boiling solvents like Xylene | Toluene (with azeotropic removal of water) |

| Temperature | Reflux | 120-160 °C | 80-100 °C |

| Reaction Time | Several hours | Hours to days (can be accelerated) | ~3 hours |

| Typical Yield | Moderate to good | Good to excellent | ~68% (for an analogous phosphate) |

This table presents generalized conditions and may vary for the specific synthesis of dibutyl propylphosphonate.

Role of Catalysis in Dibutyl Propylphosphonate Synthesis

Catalysis plays a pivotal role in enhancing the rate, yield, and selectivity of dibutyl propylphosphonate synthesis.

In the esterification of propylphosphonic acid with butanol, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to protonate the phosphonic acid, making it more susceptible to nucleophilic attack by the alcohol.

For the Michaelis-Becker reaction, the in-situ formation of the sodium salt of dibutyl phosphite using sodium metal is a common approach. google.com The use of a base is fundamental to the reaction mechanism. Phase-transfer catalysis (PTC) has emerged as a valuable technique for this reaction. PTC, using catalysts such as quaternary ammonium (B1175870) salts, facilitates the transfer of the phosphite anion from an aqueous or solid phase to the organic phase containing the alkyl halide, often leading to milder reaction conditions and improved yields. researchgate.netsci-hub.stresearchgate.nettandfonline.com

While the traditional Michaelis-Arbuzov reaction is often conducted thermally, Lewis acids can be used to catalyze the reaction, sometimes allowing for lower reaction temperatures. acs.org For instance, zinc bromide has been used as a catalyst in the reaction between triethyl phosphite and benzyl (B1604629) bromide. acs.org

Alternative and Green Chemistry Approaches to Phosphonate Esterification

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. This has led to the exploration of alternative and green chemistry approaches for the synthesis of phosphonates, including dibutyl propylphosphonate.

Solvent-Free and Environmentally Conscious Synthetic Protocols

Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. Several phosphonate syntheses have been successfully adapted to solvent-free conditions. rsc.orgresearchgate.net For example, the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates, has been shown to proceed efficiently under solvent-free conditions, often with high yields. rsc.org The use of solid-supported catalysts, such as alumina, can also facilitate solvent-free reactions for the synthesis of phosphonates. jq-molecular.com

Another environmentally conscious approach involves the use of water as a reaction medium, which is a significant improvement over volatile organic solvents. rsc.org

Microwave-Assisted and Sonochemical Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. jq-molecular.com The rapid and uniform heating provided by microwaves can accelerate the rate of reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions. For example, palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides has been achieved in minutes under microwave irradiation. organic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govacs.org Sonochemical methods have been successfully applied to the synthesis of phosphonates, often under mild conditions and with high yields. nih.govacs.org For instance, the synthesis of α-aminophosphonates has been achieved in good to excellent yields under solvent-free ultrasound irradiation at ambient temperature. nih.gov

| Green Chemistry Approach | Key Advantages | Representative Findings |

| Solvent-Free Synthesis | Reduced waste, cost, and environmental impact. | High yields (often >80-90%) have been reported for various phosphonate syntheses under solvent-free conditions. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), improved yields, and enhanced selectivity. | Palladium-catalyzed phosphonate synthesis completed in less than 10 minutes. organic-chemistry.org |

| Sonochemical Synthesis | Accelerated reaction rates at ambient temperature, leading to energy savings and potentially higher selectivity. | Excellent yields (good to excellent) for α-aminophosphonate synthesis at room temperature. nih.gov |

Purification and Isolation Strategies for High-Purity Dibutyl Propylphosphonate

Obtaining high-purity dibutyl propylphosphonate is essential for its intended applications. The purification strategy depends on the synthetic route employed and the nature of the impurities present.

A common purification method for dialkyl alkylphosphonates is vacuum distillation . google.comrochester.eduwikipedia.org Due to their relatively high boiling points, distillation under reduced pressure is necessary to prevent thermal decomposition. rochester.eduwikipedia.org The appropriate pressure and temperature for the distillation will depend on the specific boiling point of dibutyl propylphosphonate.

Washing with acidic and basic solutions is often employed to remove unreacted starting materials and catalysts. For instance, a crude product might be washed with a dilute acid solution to remove any basic catalysts or byproducts, followed by a wash with a dilute base solution to remove any acidic impurities. A final wash with water is typically performed to remove any residual salts.

For achieving very high purity, chromatographic techniques are often utilized. Column chromatography using silica (B1680970) gel is a standard method for the purification of organophosphorus esters. mdpi.com The choice of eluent is critical for effective separation and is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve optimal separation. For the analysis and purification of organophosphate esters, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools. nih.govresearchgate.netykcs.ac.cncgsjournals.com

The following table outlines common purification techniques for dialkyl alkylphosphonates.

| Purification Technique | Principle | Application Notes |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Essential for high-boiling, thermally sensitive compounds like dibutyl propylphosphonate to prevent decomposition. rochester.eduwikipedia.org |

| Aqueous Washing | Removal of water-soluble impurities, acids, and bases. | A standard workup procedure involving sequential washes with acidic, basic, and neutral water. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Typically uses silica gel as the stationary phase and a mixture of organic solvents as the mobile phase for high-purity isolation. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Dibutyl Propylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms. For Dibutyl propylphosphonate, ¹H, ¹³C, and ³¹P NMR spectroscopy are employed to elucidate its complete atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy reveals distinct signals for each unique carbon environment in Dibutyl propylphosphonate. The carbon atoms in the propyl and butyl chains, including the methyl, methylene (B1212753), and oxy-methylene carbons, all produce separate resonances. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons closer to oxygen and phosphorus atoms appearing at a lower field. The carbon directly bonded to the phosphorus atom in the propyl group is particularly deshielded and thus has a characteristic chemical shift.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| P-CH₂-CH₂-CH₃ | 25-35 |

| P-CH₂-CH₂-CH₃ | 15-25 |

| P-CH₂-CH₂-CH₃ | 10-15 |

| P-O-CH₂-CH₂-CH₂-CH₃ | 60-70 |

| P-O-CH₂-CH₂-CH₂-CH₃ | 30-40 |

| P-O-CH₂-CH₂-CH₂-CH₃ | 15-25 |

| P-O-CH₂-CH₂-CH₂-CH₃ | 10-15 |

This table is generated based on general knowledge of NMR spectroscopy and is for illustrative purposes.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate (B1237965) Moiety Characterization

Phosphorus-31 NMR (³¹P NMR) is a definitive technique for characterizing phosphonate esters. The phosphorus nucleus in Dibutyl propylphosphonate gives a unique spectroscopic signal, with a chemical shift typically appearing in the range of +20 to +30 ppm, which is characteristic of phosphonate esters. In some instances, a ³¹P NMR chemical shift for a related structure was reported at 27.7 ppm. rsc.org This technique is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent tool for identifying this functional group. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. nih.govhoriba.com

Identification of Characteristic Functional Group Vibrations

IR spectroscopy is particularly useful for identifying the functional groups present in Dibutyl propylphosphonate. The most prominent and diagnostic absorption is the phosphoryl (P=O) stretching vibration, which typically appears as a strong band in the region of 1200-1300 cm⁻¹. For similar phosphonates, this P=O stretch is observed around 1240 cm⁻¹ to 1279 cm⁻¹. researchgate.netresearchgate.net Other characteristic vibrations include the P-O-C and C-H stretches. The P-O-C ester linkages produce medium-intensity absorptions in the 1000-1200 cm⁻¹ range, while the C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on symmetric vibrational modes that may be weak or absent in the IR spectrum. renishaw.com The phosphorus-carbon (P-C) stretching vibrations are often more prominent in Raman spectra, offering additional structural confirmation.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Dibutyl Propylphosphonate (Note: These are typical frequency ranges based on literature for similar compounds.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretch | 1200 - 1300 |

| P-O-C | Stretch | 1000 - 1200 |

| C-H (alkyl) | Stretch | 2800 - 3000 |

| P-C | Stretch | (More prominent in Raman) |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational isomers of Dibutyl propylphosphonate. Different spatial arrangements of the butyl and propyl chains can lead to slight shifts in the vibrational frequencies of certain bonds. auremn.org.br By analyzing these shifts, often with the aid of theoretical calculations, it is possible to gain insight into the stable conformations of the molecule in different states (e.g., liquid, solution). nih.gov For instance, studies on related phosphonates have utilized matrix isolation infrared spectroscopy to identify multiple conformational states that exist in equilibrium. The potential energy surface for such molecules typically shows multiple local minima corresponding to different conformers, separated by relatively low energy barriers, indicating rapid conformational exchange at room temperature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for elucidating the structure of Dibutyl propylphosphonate, providing data on its molecular weight and fragmentation behavior under ionization. When analyzed by electron ionization (EI), the molecule loses an electron to form a molecular ion (M+). The molecular ion peak for Dibutyl propylphosphonate is observed at a mass-to-charge ratio (m/z) of 236, which corresponds to its molecular weight. nih.gov However, this peak is often of low abundance due to the inherent instability of the molecular ion, which readily undergoes fragmentation.

The fragmentation process is influenced by factors such as bond strength and the stability of the resulting fragment ions. tutorchase.com The primary fragmentation pathways for Dibutyl propylphosphonate involve the cleavage of bonds within the ester groups. Common fragmentation patterns observed in the mass spectrum include:

Loss of a Butyl Radical: Cleavage of the C-O bond in one of the butyl ester groups results in the loss of a butyl radical (•C₄H₉), leading to a significant fragment ion.

Loss of Butene (McLafferty Rearrangement): A common rearrangement for esters, this involves the transfer of a gamma-hydrogen to the phosphoryl oxygen, followed by the elimination of a neutral butene molecule (C₄H₈). This process can occur on both butyl chains.

Cleavage of the Propyl Group: The bond between the phosphorus atom and the propyl group can also break, leading to characteristic ions.

Further Fragmentation: The primary fragment ions can undergo subsequent fragmentation, leading to a series of smaller ions. For example, clusters of peaks separated by 14 mass units can indicate the sequential loss of CH₂ groups. libretexts.org

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable and/or most readily formed fragment ion. libretexts.org For Dibutyl propylphosphonate, the base peak is frequently observed at m/z 125. nih.gov Analysis of these fragmentation patterns provides a molecular fingerprint, confirming the compound's identity and structural features. tutorchase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and confirm their identity, making it highly suitable for the analysis of Dibutyl propylphosphonate. restek.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. pharmaknowledgeforum.com As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector. shimadzu.com

The identity of Dibutyl propylphosphonate is confirmed by comparing its retention time from the GC and its mass spectrum with that of a known standard or a reference library. The NIST Mass Spectrometry Data Center contains reference spectra for Dibutyl propylphosphonate, which show a total of 108 peaks. nih.gov The key identifying features in the mass spectrum are the molecular ion peak (m/z 236) and the characteristic fragment ions. nih.gov

A typical GC-MS analysis of Dibutyl propylphosphonate would show the following characteristic ions:

Table 1: Characteristic GC-MS Fragments for Dibutyl Propylphosphonate

| m/z Value | Relative Intensity | Probable Fragment Identity |

|---|---|---|

| 125 | Base Peak (Highest) | [Fragment ion] |

| 41 | 2nd Highest | [Fragment ion, likely C₃H₅⁺] |

| 29 | 3rd Highest | [Fragment ion, likely C₂H₅⁺] |

| 236 | Low | [Molecular Ion, C₁₁H₂₅O₃P⁺] |

Data sourced from PubChem, based on NIST Mass Spectrometry Data Center library entries. nih.gov

GC-MS is also instrumental in assessing the purity of a Dibutyl propylphosphonate sample. Impurities, such as starting materials or by-products from synthesis (e.g., other alkyl phosphonates), will separate from the main compound in the GC column and can be individually identified by their unique mass spectra. iaea.org For instance, Dibutyl propylphosphonate itself has been identified as an impurity in technical-grade Tributyl phosphate (B84403) using GC-MS. iaea.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high precision, typically to four or more decimal places. chromatographyonline.com This capability is crucial for unambiguously determining the elemental composition of Dibutyl propylphosphonate.

The molecular formula of Dibutyl propylphosphonate is C₁₁H₂₅O₃P. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and phosphorus (³¹P), the monoisotopic mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass experimentally. chromatographyonline.com

A comparison between the measured exact mass and the calculated theoretical mass allows for the confident confirmation of the molecular formula. For Dibutyl propylphosphonate, the calculated monoisotopic mass is 236.15413165 Da. nih.gov An HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental formula C₁₁H₂₅O₃P and rule out other potential formulas that might have the same nominal mass. This high degree of certainty is essential in structural characterization and for meeting regulatory or quality control standards. unimi.it

Table 2: Exact Mass Data for Dibutyl Propylphosphonate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₅O₃P | nih.gov |

| Theoretical Monoisotopic Mass | 236.15413165 Da | nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Dibutyl propylphosphonate from impurities and for its quantification in various matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed, with the choice depending on the volatility and polarity of the analyte and any related compounds of interest.

Gas Chromatography (GC) Method Development and Validation

Developing a robust GC method is essential for the routine analysis and quality control of Dibutyl propylphosphonate. pharmaknowledgeforum.com Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Key parameters for optimization include:

Column Selection: A capillary column with a non-polar or mid-polarity stationary phase is typically suitable. A 30-meter column with a phase like SP-1000 has been used to separate it from related compounds. iaea.org

Injector and Detector Temperature: The injector temperature must be high enough to ensure complete vaporization without causing thermal degradation. pharmaknowledgeforum.com A Flame Ionization Detector (FID) is commonly used for quantification due to its reliability and broad response to organic compounds. jppres.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) is optimized to ensure efficient separation. pharmaknowledgeforum.com

Temperature Program: A temperature gradient is often employed, starting at a lower temperature and ramping up to elute compounds with different boiling points effectively. A program starting at 100°C and increasing to 220°C has been shown to be effective. iaea.org

However, the analysis of related, more polar compounds like propylphosphonic acid by GC can be challenging and may require a derivatization step to increase their volatility. chromforum.orgresearchgate.net

Once developed, the method must be validated to ensure its reliability. Validation typically includes assessing specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness. jppres.com

Table 3: Typical Parameters for GC Method Development

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID | Separation and Quantification |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., SP-1000, DB-5) | Separation of analytes |

| Carrier Gas | Helium, 1.0 mL/min | Mobile phase |

| Injector Temperature | 250 °C | Sample vaporization |

| Detector Temperature | 280 °C | Analyte detection |

| Oven Program | 100 °C (hold 3 min), ramp at 8 °C/min to 220 °C (hold 8 min) | Elution of components |

| Injection Volume | 1 µL (splitless) | Sample introduction |

These parameters are illustrative and based on methods for related organophosphorus compounds. iaea.orgjppres.com

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is well-suited for the volatile Dibutyl propylphosphonate, HPLC is the preferred technique for analyzing its potential non-volatile or thermally labile impurities and degradation products. researchgate.net These related compounds, such as propylphosphonic acid or monobutyl propylphosphonate, are more polar and less volatile, making them difficult to analyze by GC without derivatization.

A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Method development for separating Dibutyl propylphosphonate from its related compounds would involve:

Column: A C18 column is a common choice for its versatility in separating compounds with varying polarities. jfda-online.com

Mobile Phase: A mixture of water (often with a buffer like sodium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute both the polar related compounds and the less polar parent compound within a reasonable time. researchgate.net

Detector: A UV detector is commonly used, although a mass spectrometer (LC-MS) would provide greater specificity and sensitivity. jfda-online.com

Method validation would be performed according to standard guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose, such as impurity profiling in quality control. jfda-online.com

Table 4: Illustrative HPLC Method Parameters for Related Compounds

| Parameter | Typical Setting/Condition |

|---|---|

| Instrument | HPLC with UV or MS Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

These parameters are illustrative and based on standard methods for separating parent drugs from related substances. researchgate.netjfda-online.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, phosphorus) present in a pure sample of Dibutyl propylphosphonate. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₁₁H₂₅O₃P, to verify its stoichiometry and purity. nih.govresearchgate.net

The theoretical composition is calculated based on the molecular formula and the atomic weights of the constituent elements. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities or that the incorrect compound has been synthesized. The experimental values are expected to be very close to the calculated values for a pure substance. researchgate.net

Table 5: Elemental Analysis Data for Dibutyl Propylphosphonate (C₁₁H₂₅O₃P)

| Element | Theoretical Mass % | Experimental (Found) Mass % |

|---|---|---|

| Carbon (C) | 55.91% | 55.88% |

| Hydrogen (H) | 10.66% | 10.71% |

| Oxygen (O) | 20.31% | 20.25% |

| Phosphorus (P) | 13.11% | 13.09% |

Theoretical percentages are calculated from the molecular formula. nih.gov Experimental values are hypothetical examples typical for a high-purity sample.

Applications of Dibutyl Propylphosphonate in Chemical Separations and Liquid Liquid Extraction Science

Fundamental Principles of Solvent Extraction Employing Organophosphorus Extractants

Solvent extraction, or liquid-liquid extraction, is a method used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. academie-sciences.fr In the realm of nuclear fuel reprocessing, organophosphorus extractants are pivotal. These molecules act as ligands, selectively binding to metal ions in the aqueous phase and transferring them to the organic phase. academie-sciences.frnih.gov

The extraction process involving neutral organophosphorus compounds like dibutyl propylphosphonate operates on the principle of solvation. iaea.org The metal ion in the aqueous phase, typically a nitrate (B79036) solution in nuclear applications, forms a neutral metal nitrate species. essaycompany.com This neutral complex is then solvated by the organophosphorus extractant, rendering it soluble in the organic diluent and facilitating its transfer from the aqueous to the organic phase. essaycompany.com The efficiency of this extraction is largely governed by the basicity of the phosphoryl (P=O) group in the extractant molecule. A more basic phosphoryl oxygen leads to stronger complex formation with the metal ion, resulting in a higher distribution ratio (D), which is the ratio of the metal ion concentration in the organic phase to that in the aqueous phase at equilibrium. essaycompany.com

The general order of increasing basicity, and thus extraction strength, for neutral organophosphorus extractants is: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. essaycompany.comiaea.org This trend is due to the electronic effects of the groups attached to the phosphorus atom. Replacing a C-O-P linkage (as in phosphates) with a direct C-P bond (as in phosphonates) increases the electron density on the phosphoryl oxygen, enhancing its ability to donate electrons and form stable complexes with metal ions. essaycompany.com

Extraction Performance of Dibutyl Propylphosphonate for Metal Ions

Actinide Extraction: Uranium(VI), Thorium(IV), Plutonium(IV), Americium(III) Systems

Research has demonstrated that dibutyl propylphosphonate is a highly effective extractant for various actinides. researchgate.net Studies on the extraction of Uranium(VI) and Thorium(IV) have shown that DBPrP exhibits significantly higher distribution coefficients compared to the widely used tributyl phosphate (B84403) (TBP). researchgate.net This enhanced extraction capability is attributed to the greater basicity of the phosphoryl oxygen in DBPrP. essaycompany.com For instance, in the extraction of U(VI) from nitric acid solutions, the uptake of the metal ion consistently increases with rising nitric acid concentration, and the extraction efficiency follows the order TBP < DBPrP. essaycompany.com

While specific data for Plutonium(IV) and Americium(III) with DBPrP is less detailed in the provided context, the general trend of phosphonates being stronger extractants than phosphates suggests that DBPrP would also show robust performance for these actinides. iaea.org

Fission Product Separation: Europium(III) and Technetium(VII) Studies

The separation of actinides from fission products is a critical step in nuclear fuel reprocessing. Dibutyl propylphosphonate has been evaluated for its ability to separate Europium(III), a representative trivalent lanthanide fission product, and Technetium(VII). researchgate.net The extraction studies of Eu(III) and Tc(VII) using DBPrP have been conducted to assess its selectivity. essaycompany.com A key finding is that DBPrP provides superior separation factors for actinides over Tc(VII) when compared to TBP. researchgate.net This indicates that while DBPrP is a strong extractant for actinides, it has a comparatively lower affinity for technetium, allowing for their effective separation.

Influence of Aqueous Phase Acidity and Anion Concentration on Extraction Efficiency

The efficiency of metal ion extraction by dibutyl propylphosphonate is strongly dependent on the acidity (concentration of nitric acid) and the concentration of nitrate ions in the aqueous phase. essaycompany.com For the extraction of actinides like U(VI) and Th(IV), the distribution coefficients generally increase with an increase in the nitric acid concentration in the aqueous phase. essaycompany.com This is because the formation of the neutral metal nitrate species, which is the extractable complex, is favored at higher nitrate concentrations. essaycompany.com

Mechanistic Investigations of the Extraction Process

The mechanism of metal ion extraction by dibutyl propylphosphonate is a solvation process involving the formation of a neutral complex. essaycompany.com The key steps are:

Formation of a Neutral Species: In the aqueous nitric acid medium, the metal cation (e.g., UO₂²⁺, Th⁴⁺) coordinates with nitrate anions (NO₃⁻) to form a neutral metal nitrate complex (e.g., UO₂(NO₃)₂, Th(NO₃)₄). essaycompany.com

Solvation by the Extractant: The neutral metal nitrate species is then solvated by molecules of dibutyl propylphosphonate at the aqueous-organic interface. The phosphoryl oxygen of the DBPrP molecule acts as the primary coordination site, donating electron density to the metal center. essaycompany.com

Transfer to the Organic Phase: The resulting solvated complex is hydrophobic and thus readily transfers into the organic phase. academie-sciences.fr

The stoichiometry of the extracted complex, i.e., the number of extractant molecules associated with each metal ion, can be determined through slope analysis, where the logarithm of the distribution ratio is plotted against the logarithm of the extractant concentration. The general equation for the extraction can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xDBPrP(org) ⇌ M(NO₃)ₙ(DBPrP)ₓ(org)

Where Mⁿ⁺ is the metal ion, (aq) denotes the aqueous phase, and (org) denotes the organic phase. The distribution ratio (D) is dependent on both the nitrate ion concentration and the concentration of the extractant in the organic phase. essaycompany.com

Interactive Data Tables

Extraction of U(VI) with Different Extractants

Extraction of Th(IV) with Different Extractants

Solvation Mechanisms and Complex Formation Stoichiometry

The extraction of metal ions by dibutyl propylphosphonate from an aqueous phase into an organic phase is primarily governed by a solvation mechanism. In this process, the neutral DBPrP molecule acts as a ligand, directly coordinating with the metal ion to form a neutral complex that is soluble in the organic diluent. This is particularly relevant for the extraction of actinides, such as uranium(VI) and thorium(IV), from nitric acid media. iaea.org

The stoichiometry of the extracted metal-ligand complex is a critical parameter that influences extraction efficiency. For trivalent lanthanides and scandium, extraction with dialkyl alkylphosphonates typically results in the formation of a metal-nitrate complex solvated by three extractant molecules, represented as M(NO₃)₃L₃. journals.co.za In the case of actinide extraction, such as with U(VI) and Th(IV), studies on analogous phosphonates suggest that the extracted species are often disolvates, for instance, UO₂(NO₃)₂·2L and Th(NO₃)₄·2L, where 'L' represents the organophosphorus extractant. anl.goviaea.org The extraction process can be generally represented by the following equilibrium reaction:

Mⁿ⁺(aq) + nNO₃⁻(aq) + mDBPrP(org) ⇌ M(NO₃)ₙ·(DBPrP)ₘ(org)

Here, 'Mⁿ⁺' is the metal ion, '(aq)' denotes the aqueous phase, and '(org)' denotes the organic phase. The number of DBPrP molecules ('m') involved in the complex determines the stoichiometry. Slope analysis, a common experimental technique where the logarithm of the distribution coefficient is plotted against the logarithm of the extractant concentration, is often used to determine this stoichiometry. analchemres.org For instance, a slope of 2 would indicate the formation of a disolvated complex.

The extraction behavior is also influenced by the nitric acid concentration in the aqueous phase. At higher acidities, the extraction of the acid itself by DBPrP can occur, which may affect the extraction of metal ions. essaycompany.com

Role of the Phosphoryl Oxygen Basicity in Metal Ion Uptake

A key feature of dibutyl propylphosphonate that distinguishes it from tributyl phosphate (TBP) is the enhanced basicity of its phosphoryl oxygen atom. rsc.org This increased basicity is a direct consequence of the substitution of a butoxy group (-OC₄H₉) in TBP with a propyl group (-C₃H₇) directly bonded to the phosphorus atom in DBPrP. The C-P bond in phosphonates, compared to the C-O-P bond in phosphates, leads to a greater electron-donating effect towards the phosphoryl group (P=O). rsc.org

The basicity of the phosphoryl oxygen in neutral organophosphorus extractants follows the general trend: phosphates < phosphonates < phosphinates < phosphine oxides. rsc.orgresearchgate.net This enhanced basicity of the phosphoryl oxygen in DBPrP allows for stronger coordination with metal ions, particularly hard acids like actinides. essaycompany.comrsc.org This stronger interaction results in higher distribution coefficients for the extraction of actinides like U(VI) and Th(IV) from nitric acid solutions when compared to TBP under similar conditions. researchgate.net The increased uptake of actinides is a direct result of the more stable metal-ligand complexes formed. essaycompany.comresearchgate.net

This property makes DBPrP a more powerful extractant than TBP, which can be advantageous in processes where high extraction efficiency is required. iaea.org However, the stripping of the extracted metal ions from the organic phase, which is the reverse process, might require more stringent conditions due to the stronger complexation. iaea.org

Interfacial Phenomena and Mass Transfer Kinetics in Extraction Systems

The process of liquid-liquid extraction involves the transfer of a solute across the interface between two immiscible liquid phases. The kinetics of this process are influenced by both mass transfer and interfacial chemical reactions. wsu.edunumberanalytics.com While specific studies on the interfacial phenomena and mass transfer kinetics of DBPrP are not extensively detailed in the provided results, general principles for organophosphorus extraction systems can be applied.

To accurately determine the intrinsic kinetics of the interfacial chemical reaction, it is necessary to decouple these from mass transfer effects. wsu.edu Advanced modeling techniques can be employed to analyze experimental data from various setups (e.g., single drop, stirred cells) to isolate the interfacial reaction rates. wsu.edukit.edu Factors such as the choice of diluent can also affect the kinetics by influencing the properties of the organic phase and the interface. mdpi.com For instance, aromatic diluents can sometimes decrease the extraction rate by altering the concentration of extractant molecules at the interface. iaea.org

Solvent System Design and Optimization

The performance of dibutyl propylphosphonate in a liquid-liquid extraction process is not solely dependent on the extractant itself but is significantly influenced by the composition of the organic phase, particularly the choice of diluent.

Impact of Diluent Selection on Extraction Performance and Phase Behavior

The diluent in a solvent extraction system serves to dissolve the extractant and the resulting metal-extractant complex, as well as to modify the physical properties of the organic phase, such as viscosity and density. The choice of diluent can have a profound impact on the extraction efficiency, selectivity, and phase behavior of the system. mdpi.comchalmers.se

For organophosphorus extractants like DBPrP, aliphatic hydrocarbons such as n-dodecane are commonly used as diluents, especially in nuclear fuel reprocessing applications. anl.gov However, the solubility of the metal-extractant complexes in the diluent is a critical factor. The nature of the diluent can influence the distribution ratios of the extracted metals and even the separation factors between them. chalmers.seresearchgate.net For some systems, more polar diluents have been shown to increase distribution ratios. chalmers.se The diluent can also affect the kinetics of the extraction process. mdpi.com

Interactive Data Table: General Effects of Diluent Properties on Extraction

| Diluent Property | Effect on Extraction System |

| Polarity | Can influence distribution ratios and separation factors. chalmers.se |

| Viscosity | Affects mass transfer rates and phase disengagement times. |

| Density | Impacts phase separation characteristics. |

| Aromaticity | May alter interfacial properties and extraction kinetics. iaea.org |

| Purity | Impurities can interfere with the extraction process. |

Studies on Third-Phase Formation and Suppression Strategies

A significant challenge in solvent extraction systems utilizing organophosphorus extractants, including phosphonates, is the formation of a "third phase" under high metal and/or acid loading conditions. essaycompany.comijacskros.com This phenomenon involves the splitting of the organic phase into two immiscible organic layers: a light phase (diluent-rich) and a dense, heavy phase (extractant- and metal-rich), often referred to as the third phase. nih.govwhiterose.ac.uk

The formation of a third phase is undesirable in industrial processes as it can lead to operational problems, including difficulties in phase separation and potential criticality issues in nuclear applications due to the high concentration of fissile material in the heavy phase. ijacskros.comwhiterose.ac.uk The limiting organic concentration (LOC) is a key parameter that defines the maximum concentration of a metal that can be extracted into the organic phase before third-phase formation occurs. researchgate.net

Studies on TBP and other phosphonates have shown that the tendency to form a third phase is influenced by several factors, including the nature of the extractant, the diluent, the concentration of the extracted metal and acid, and the temperature. iaea.orgessaycompany.comresearchgate.net For instance, increasing the length of the alkyl chains in the extractant molecule can sometimes improve solubility and reduce the tendency for third-phase formation. essaycompany.com The choice of diluent is also critical; for example, the solubility of plutonium-TBP complexes is higher in Shellsol-T (an aromatic diluent) compared to n-dodecane (an aliphatic diluent). researchgate.net

Strategies to suppress or mitigate third-phase formation include:

Modification of the extractant structure: Using higher homologues or branched-chain extractants can increase the solubility of the metal complexes. essaycompany.com

Choice of diluent: Employing diluents that have better solvating power for the extracted complexes. osti.gov

Addition of a phase modifier: A third component, often a long-chain alcohol or another extractant like TBP, can be added to the organic phase to enhance the solubility of the complex and prevent phase splitting. researchgate.netresearchgate.net

Controlling process conditions: Operating at lower metal and acid concentrations or at elevated temperatures can also help to avoid the conditions that lead to third-phase formation.

Selectivity and Separation Factors in Multicomponent Feed Solutions

In many applications, particularly in nuclear waste partitioning, the objective is not just to extract a single metal but to selectively separate it from a mixture of other elements, such as actinides from lanthanides or from other fission products. researchgate.netiaea.org The selectivity of an extractant is quantified by the separation factor (SF), which is the ratio of the distribution coefficients (D) of the two metals to be separated (e.g., SFₐ/ₑ = Dₐ / Dₑ).

Dibutyl propylphosphonate has demonstrated superior selectivity for actinides over certain fission products compared to TBP. Specifically, research has shown that DBPrP achieves significantly larger separation factors for actinides versus technetium(VII). researchgate.net This enhanced selectivity is a key advantage of DBPrP, making it a promising candidate for advanced nuclear fuel reprocessing cycles where efficient separation of actinides from fission products is crucial for waste management strategies.

Interactive Data Table: Comparative Extraction Properties of DBPrP and TBP

| Property | Dibutyl Propylphosphonate (DBPrP) | Tributyl Phosphate (TBP) | Reference |

| Actinide Extraction Efficiency | Higher | Lower | |

| Separation Factor (Actinides vs. Tc(VII)) | Larger | Smaller | researchgate.net |

| Phosphoryl Oxygen Basicity | Higher | Lower | rsc.org |

| Tendency for Third-Phase Formation | A known issue, similar to other phosphonates | A well-documented issue | iaea.orgessaycompany.com |

The development of extractants like DBPrP with improved selectivity is a critical area of research aimed at designing more efficient and sustainable separation processes for a variety of applications, from hydrometallurgy to nuclear waste remediation. mdpi.comosti.gov

Regeneration and Reusability of Dibutyl Propylphosphonate in Extraction Cycles

The long-term viability and economic feasibility of any solvent extraction process are heavily dependent on the ability to efficiently regenerate and reuse the extractant over numerous cycles. For Dibutyl propylphosphonate (DBPrP), a promising extractant in fields such as nuclear waste management, understanding its stability and the methodologies for its regeneration are of critical importance. The reusability of DBPrP is intrinsically linked to its chemical stability under process conditions and the effectiveness of the stripping and solvent wash steps in restoring its extraction efficiency.

The fundamental principle of regeneration involves the stripping (or back-extraction) of the extracted metal ions from the organic phase, followed by washing procedures to remove any degradation products and impurities. The choice of stripping agent is crucial and must be effective at breaking the metal-extractant complex without causing significant degradation of the extractant itself. For organophosphorus extractants like DBPrP, which form complexes with metal ions through the phosphoryl oxygen, acidic solutions are commonly employed as stripping agents. acs.org The high concentration of hydronium ions in the aqueous phase shifts the equilibrium, promoting the release of the metal ions from the organic phase. For instance, in processes involving the separation of actinides, dilute nitric acid is often an effective stripping agent. acs.org

The chemical stability of the extractant is a key factor influencing its reusability. Organophosphorus compounds can undergo hydrolysis, particularly in the presence of strong acids or bases. mdpi.com For Dibutyl propylphosphonate, studies have indicated that hydrolysis can commence at temperatures in the range of 150-170°C. nist.gov This suggests a good thermal stability under typical solvent extraction conditions, which are often conducted at or near room temperature. Furthermore, the structure of phosphonates, which feature a direct phosphorus-carbon (P-C) bond, offers greater resistance to hydrolytic and radiolytic degradation compared to the phosphate esters like tributyl phosphate (TBP), which contain more susceptible phosphorus-oxygen-carbon (P-O-C) linkages. unlv.edu This inherent stability suggests that DBPrP could have a longer operational lifetime and require less intensive purification during recycling compared to TBP.

While specific, long-term, multi-cycle reusability data for Dibutyl propylphosphonate is not extensively documented in publicly available literature, the principles governing the regeneration of similar organophosphorus extractants are well-established. The general procedure involves a multi-stage approach:

Stripping: The metal-laden organic phase is contacted with an aqueous stripping solution, typically a mineral acid of appropriate concentration, to transfer the metal ions back to the aqueous phase.

Washing: The now metal-depleted organic phase may be washed with an alkaline solution, such as sodium carbonate, to remove acidic degradation products like mono- and dibutyl phosphoric acid, which can interfere with the extraction process. unlv.edu

Final Water Wash: A subsequent wash with deionized water is often performed to remove any entrained alkaline solution before the solvent is recycled back to the extraction stage.

Interactive Data Table: Regeneration and Stability Parameters of Organophosphorus Extractants

| Parameter | Dibutyl Propylphosphonate (DBPrP) | General Organophosphorus Extractants |

| Regeneration Method | Stripping with dilute mineral acids (e.g., HNO₃) followed by alkaline and water washes (inferred) | Stripping with acidic solutions (e.g., HNO₃, HCl), followed by alkaline washes (e.g., Na₂CO₃) to remove degradation products. acs.orgunlv.edu |

| Chemical Stability | P-C bond provides higher hydrolytic and radiolytic stability compared to P-O-C bonds in phosphates. unlv.edu Hydrolysis begins at 150-170°C. nist.gov | Susceptible to acid/base catalyzed hydrolysis. mdpi.com Stability is a critical factor for reusability. unlv.edu |

| Reusability | Expected to be high due to enhanced stability, though extensive cycle data is limited. | Can be recycled multiple times, but performance can degrade due to hydrolysis and radiolysis, requiring purification. unlv.eduhbni.ac.in |

Coordination Chemistry of Dibutyl Propylphosphonate

Ligand Characteristics of Dialkylalkyl Phosphonates in Complexation

Dialkyl alkylphosphonates, including dibutyl propylphosphonate, are effective ligands for various metal ions, particularly hard metal ions like Fe³⁺, lanthanides, and actinides. nih.govnih.govnih.gov The primary coordination site is the oxygen atom of the phosphoryl group (P=O). researchgate.netresearchgate.net The strength of this coordination is influenced by the basicity of the phosphoryl oxygen, which can be tuned by the nature of the alkyl groups attached to the phosphorus atom. researchgate.net Replacing P-O-C bonds with more electron-donating P-C bonds generally increases the solvent strength and extraction ability of these compounds. researchgate.net

The phosphonate (B1237965) group can adopt several coordination modes, making it a versatile building block in coordination chemistry. nih.govnih.govresearchgate.net These modes can range from simple monodentate coordination to more complex bridging geometries that link multiple metal centers, leading to the formation of oligomeric or polymeric structures, including metal-organic frameworks (MOFs). nih.govacs.orgmdpi.com The steric hindrance and chain length of the alkyl groups (the propyl and butyl groups in this case) can also play a significant role, influencing the stability and structure of the resulting metal complexes by introducing steric repulsion. researchgate.net

Key characteristics of dialkyl alkylphosphonates as ligands include:

Hard Ligand Behavior: The phosphoryl oxygen is a hard donor atom, leading to strong bonds with hard metal acids such as Fe³⁺, Zr⁴⁺, and Al³⁺. nih.govnih.gov

Versatile Coordination Modes: They can coordinate to metal ions in monodentate, bidentate, or bridging fashions, facilitating the construction of diverse molecular and supramolecular architectures. nih.govresearchgate.net

Tunable Electronic and Steric Properties: The alkyl chains on the phosphorus atom and the ester groups influence the ligand's electron-donating ability and introduce steric effects that can be tailored to achieve specific complexation behavior. researchgate.net

Synthesis and Characterization of Metal-Dibutyl Propylphosphonate Complexes

The synthesis of metal-dibutyl propylphosphonate complexes typically involves the direct reaction of the phosphonate ligand with a metal salt in a suitable solvent. mdpi.com Solvothermal or hydrothermal methods are often employed for the synthesis of crystalline coordination polymers or MOFs, where reaction parameters such as temperature, pH, and reagent concentrations are carefully controlled to obtain the desired product. mdpi.com

Characterization of the resulting complexes relies on a combination of analytical techniques to determine their composition, structure, and properties. mdpi.com

Determining the precise stoichiometry of metal-dibutyl propylphosphonate adducts is a critical step in their characterization. Several methods are commonly used:

Elemental Analysis: Provides the percentage composition of elements (C, H, P, O, and metal), which can be used to deduce the empirical formula of the complex.

Spectroscopic Titrations: Techniques such as UV-Vis or NMR titrations can be used to monitor changes in the spectra upon addition of the metal ion to the ligand solution (or vice versa), allowing for the determination of the binding ratio.

Job's Plot (Method of Continuous Variation): This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant. The stoichiometric ratio is identified by finding the mole fraction at which the measured physical property (e.g., absorbance) is maximized.

Single-Crystal X-ray Diffraction: When suitable single crystals can be obtained, this technique provides the definitive molecular structure, including the exact ratio of metal ions to phosphonate ligands. mdpi.com

Spectroscopy provides direct evidence of the coordination between the phosphonate ligand and the metal center.

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon complexation is the shift of the P=O stretching vibration. In the free ligand, this band appears at a certain frequency; upon coordination to a metal ion, the P=O bond weakens, causing a shift to a lower frequency (a red shift). The magnitude of this shift can provide information about the strength of the M-O bond. For related metal phosphonate complexes, strong bands in the P=O stretching region (typically 1000–1200 cm⁻¹) are indicative of the presence of coordinated phosphonate groups in various modes. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atom. Coordination to a metal ion causes a significant change in the chemical shift of the phosphorus nucleus. The direction and magnitude of this "coordination shift" depend on the metal ion and the geometry of the complex. ¹H and ¹³C NMR can also be used to observe shifts in the signals of the alkyl protons and carbons adjacent to the phosphonate group upon complexation. mdpi.com

The table below summarizes typical spectroscopic shifts observed upon coordination of phosphonate ligands.

| Spectroscopic Technique | Observed Change upon Coordination |

| Infrared (IR) | A shift of the P=O stretching vibration to a lower wavenumber (red shift), indicating a weakening of the bond due to electron donation to the metal center. nih.gov |

| ³¹P NMR | A significant change in the chemical shift of the phosphorus signal compared to the free ligand. mdpi.com |

| ¹H and ¹³C NMR | Shifts in the signals of the protons and carbons in the alkyl groups, particularly those alpha and beta to the phosphorus atom. |

Structural Elucidation of Metal-Dibutyl Propylphosphonate Complexes

In the absence of specific data for dibutyl propylphosphonate, structures of related metal phosphonate complexes show that the phosphonate group can bridge metal centers to form extended one-, two-, or three-dimensional networks. nih.govmdpi.com For instance, divalent metal ions can be linked by phosphonate groups into zigzag chains or layered sheets, which are then further connected by other ligands or organic backbones into 3D frameworks. nih.gov The coordination environment around the metal ion is often completed by solvent molecules or other ancillary ligands, resulting in geometries such as tetrahedral or octahedral. mdpi.comscispace.com The butyl and propyl chains of dibutyl propylphosphonate would be expected to decorate these frameworks, influencing their packing and physical properties.

Electronic Structure and Bonding in Coordination Complexes

The bonding in metal-dibutyl propylphosphonate complexes is primarily an electrostatic interaction between the positively charged metal ion and the negative partial charge on the phosphoryl oxygen. This can be described using models such as Crystal Field Theory and the more comprehensive Ligand Field Theory. youtube.com

Ligand-to-Metal Donation: The primary interaction is the donation of a lone pair of electrons from the phosphoryl oxygen to a vacant orbital on the metal center, forming a sigma (σ) bond. youtube.com

Computational Studies: Density Functional Theory (DFT) calculations are widely used to understand the electronic structure, bonding, and complexation energies of metal-phosphonate complexes. researchgate.net These studies can reveal the nature of the metal-ligand orbitals, the extent of charge transfer, and the contributions of various stabilizing interactions. For similar organophosphorus ligands, DFT studies have shown that while steric repulsion from longer alkyl chains can be destabilizing, this is often compensated for by stabilizing orbital and dispersion interactions, leading to the formation of stable complexes. researchgate.net The interaction involves the formation of bonding orbitals that are primarily ligand in character and anti-bonding orbitals that are mostly metal in character. youtube.com

Solution-Phase Equilibrium Studies of Complex Formation

Understanding the behavior of metal-dibutyl propylphosphonate complexes in solution requires studying the equilibria associated with their formation. These studies are crucial for applications such as solvent extraction and catalysis, as they provide data on the stability and speciation of the complexes under various conditions.

Stability Constants: The formation of a metal-ligand complex is a reversible process characterized by an equilibrium constant, often referred to as the formation or stability constant (K_f). A large K_f value indicates the formation of a stable complex.

Experimental Techniques:

Potentiometric Titration: This method is used to determine the protonation constants of the ligand and the stability constants of the metal complexes by monitoring the pH of a solution as a titrant is added. mdpi.com

Spectrophotometry: If the complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion, changes in absorbance can be used to calculate stability constants.

Solvent Extraction Studies: In liquid-liquid extraction systems, the distribution ratio of a metal ion between the aqueous and organic phases is directly related to the stability of the complex formed with the extractant (dibutyl propylphosphonate). By studying the distribution ratio as a function of ligand and metal concentration, the stoichiometry and extraction equilibrium constant can be determined. researchgate.net

These equilibrium studies provide quantitative data on the strength of the metal-ligand interaction and help predict which species will be present in solution under specific conditions.

Mechanistic and Computational Studies of Dibutyl Propylphosphonate Systems

Theoretical Investigations of Molecular Conformation and Dynamics

The three-dimensional structure and flexibility of the dibutyl propylphosphonate molecule are key determinants of its physical properties and its ability to interact with other chemical species. The molecule's conformation is dictated by the rotation around its various single bonds, particularly the P-C, P-O, and O-C bonds. Theoretical investigations, primarily using methods like Density Functional Theory (DFT), allow for a detailed exploration of the potential energy surface of the molecule to identify stable conformers.

Studies on analogous organophosphorus compounds, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, reveal that such molecules can exist in a complex equilibrium of several stable conformations nih.govmdpi.com. For dibutyl propylphosphonate, the orientation of the two butoxy groups and the propyl group relative to the phosphoryl (P=O) group is of primary importance. Rotations around the P-O bonds can lead to different spatial arrangements of the butyl chains, which can be categorized by their dihedral angles. These conformations range from extended, all-trans arrangements to more compact, gauche forms.

The relative energies of these conformers determine their population at a given temperature. DFT calculations can predict these energy differences, often revealing that several conformers lie within a few kcal/mol of each other, indicating that the molecule is quite flexible in solution nih.govmdpi.com. This conformational flexibility is significant, as the specific shape of the extractant molecule can influence its packing at interfaces and its ability to form a well-defined coordination sphere around a metal ion.

Molecular dynamics (MD) simulations further enhance this understanding by modeling the movement of the atoms over time. MD simulations can illustrate the dynamic transitions between different conformational states in various solvent environments. For instance, the behavior of the alkyl chains can be tracked to determine their degree of extension or coiling in nonpolar organic solvents versus at an aqueous interface. These simulations show that the alkyl chains have considerable freedom of movement, which influences the molecule's solubility and interfacial activity nih.gov.

Table 1: Representative Conformational Data for a Dialkyl Alkylphosphonate Analogue (Note: Data is illustrative, based on typical findings for similar organophosphorus compounds.)

| Dihedral Angle | Conformer A | Conformer B | Relative Energy (kcal/mol) |

| O=P-O-C | 178.5° (trans) | 65.2° (gauche) | 0.0 (Reference) |

| P-O-C-C | -175.3° (anti) | 179.1° (anti) | 1.2 |

| C-C-C-C | 179.8° (anti) | -176.4° (anti) | |

| Dipole Moment (Debye) | 3.1 D | 3.5 D |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure of dibutyl propylphosphonate, which in turn governs its reactivity. Methods like DFT are used to calculate fundamental electronic properties, including the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The phosphoryl group (P=O) is the primary site of interaction for metal coordination. The oxygen atom is highly electronegative, drawing electron density from the phosphorus atom and creating a significant dipole moment. This results in a partial negative charge on the oxygen and a partial positive charge on the phosphorus, making the phosphoryl oxygen a strong Lewis base capable of donating electron density to a Lewis acidic metal ion. Natural Bond Orbital (NBO) analysis can quantify these partial charges, confirming the high polarity of the P=O bond.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity irjweb.comajchem-a.com. The HOMO is typically localized on the phosphoryl oxygen, reflecting its role as the primary electron donor. The LUMO, conversely, is often distributed over the phosphorus atom and the attached alkyl and alkoxy groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive irjweb.comajchem-a.com.

From the HOMO and LUMO energies, several conceptual DFT reactivity descriptors can be calculated to predict the molecule's behavior nih.gov:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap irjweb.com.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculations consistently show that the reactivity of dialkyl alkylphosphonates is centered on the phosphoryl oxygen, making it the active site for metal extraction.

Table 2: Calculated Electronic Properties for a Model Dialkyl Alkylphosphonate (Note: Values are illustrative and calculated at a representative DFT level, e.g., B3LYP/6-311++G(d,p).)

| Property | Calculated Value | Unit |

| HOMO Energy | -7.21 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap (ΔE) | 8.75 | eV |

| Chemical Potential (μ) | -2.84 | eV |

| Hardness (η) | 4.38 | eV |

| Electrophilicity Index (ω) | 0.92 | eV |

| Dipole Moment | 3.25 | Debye |

Computational Modeling of Solvent Extraction Mechanisms

Computational modeling is a powerful tool for investigating the complex mechanisms of solvent extraction at the molecular level. For dibutyl propylphosphonate, this involves studying its interaction with metal ions in the aqueous phase and its behavior at the liquid-liquid interface where the extraction occurs.

DFT is widely used to study the complexation of metal ions, such as actinides (e.g., uranium) and lanthanides, with organophosphorus extractants nih.govnih.gov. These calculations provide detailed information about the geometry, stability, and nature of the metal-ligand bonds in the extracted complexes.

When dibutyl propylphosphonate extracts a metal ion like the uranyl cation (UO₂²⁺), it typically forms a coordination complex where two or three extractant molecules bind to the metal center. DFT calculations can be used to optimize the geometry of these complexes, such as [UO₂(NO₃)₂(DBPP)₂], where DBPP is an analogue. These studies often show that the phosphoryl oxygen atoms of the phosphonate (B1237965) ligands coordinate directly to the equatorial plane of the uranyl ion nih.govosti.govmdpi.com.

The strength of this interaction can be quantified by calculating the binding energy or complexation energy. This is the energy change associated with the formation of the complex from the isolated metal ion and ligand molecules. A more negative binding energy indicates a more stable complex and, generally, a more effective extractant. DFT calculations have shown that organophosphorus compounds form very stable complexes with actinides proceedings.science.

Furthermore, analysis of the electronic structure of the complex, through methods like NBO or Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the metal-oxygen bond. These analyses typically reveal a significant degree of charge transfer from the phosphoryl oxygen to the metal ion, indicating a strong, predominantly electrostatic interaction with some covalent character.

While DFT is excellent for studying individual complexes, Molecular Dynamics (MD) simulations are better suited for modeling the dynamic and large-scale phenomena that occur during solvent extraction, particularly at the liquid-liquid interface researchgate.netresearchgate.net. The interface between the aqueous and organic phases is not a sharp, two-dimensional plane but a dynamic region with a finite thickness where both water and organic molecules intermingle.

MD simulations can model the behavior of many dibutyl propylphosphonate molecules, water molecules, metal ions, and organic solvent molecules simultaneously. These simulations show that extractant molecules like dibutyl propylphosphonate tend to accumulate at the interface, adopting specific orientations with their polar phosphoryl groups directed towards the aqueous phase and their nonpolar alkyl chains extending into the organic phase chemrxiv.org. This amphiphilic nature facilitates the extraction process.

The simulations can track the entire extraction event: the diffusion of a hydrated metal ion from the bulk aqueous phase to the interface, the stepwise replacement of water molecules in its coordination sphere by the phosphoryl oxygen atoms of the extractant, and the final transfer of the neutral metal-extractant complex into the organic phase. These simulations provide insights into the free energy barriers associated with each step of the extraction mechanism, helping to identify the rate-limiting steps of the process. The structure and roughness of the interface, as well as the dynamics of water and ions near it, are significantly influenced by the presence and concentration of the extractant molecules chemrxiv.orgingentaconnect.comacs.org.

Prediction of Structure-Activity Relationships for Extraction and Complexation

A major goal of computational studies is to establish structure-activity relationships (SAR) or quantitative structure-property relationships (QSPR). These relationships correlate specific molecular features (descriptors) with the observed activity, such as metal extraction efficiency or selectivity. By understanding how changes in the molecular structure of the phosphonate extractant affect its performance, new, more effective molecules can be designed.

For dialkyl alkylphosphonates, key structural features that can be varied include:

The length and branching of the alkyl group attached to the phosphorus atom: This can influence the steric hindrance around the phosphoryl group and the electronic properties through inductive effects.

The length and branching of the alkoxy groups: These primarily affect the molecule's solubility in the organic diluent and its steric profile.

Computational chemistry can systematically evaluate the impact of these structural modifications. For a series of related phosphonate extractants, DFT can be used to calculate descriptors such as:

Electronic Descriptors: Partial charge on the phosphoryl oxygen, HOMO energy, proton affinity.

Steric Descriptors: Molecular volume, surface area, specific measures of steric bulk around the P=O group.